

The Versatility of Benzodioxane Derivatives in Modern Drug Discovery

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Compound of Interest

Compound Name: 2,3-Dihydro-1,4-benzodioxine-6,7-diamine

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The 1,4-benzodioxane scaffold, a heterocyclic motif, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in the development of novel therapeutic agents across a wide range of diseases.^{[1][2]} Its unique structural and electronic properties allow for diverse chemical modifications, leading to compounds with high affinity and selectivity for various biological targets, including G-protein coupled receptors (GPCRs), enzymes, and ion channels.^[3] This has resulted in the identification of potent benzodioxane derivatives with applications in oncology, infectious diseases, central nervous system (CNS) disorders, and inflammatory conditions.

The strategic incorporation of the benzodioxane nucleus into drug candidates has been a successful approach for medicinal chemists to optimize pharmacokinetic and pharmacodynamic properties.^[3] This includes enhancing receptor binding, improving metabolic stability, and fine-tuning the overall pharmacological profile of the molecules. As a result, numerous benzodioxane-containing compounds have been developed, with some progressing into clinical trials and marketed drugs, such as the antihypertensive agent Doxazosin.^{[4][5]}

Applications in Major Therapeutic Areas

The broad utility of benzodioxane derivatives is evident in their application across several key therapeutic areas:

Anticancer Agents: Benzodioxane derivatives have shown significant promise as anticancer agents by targeting various mechanisms involved in tumor growth and proliferation.^{[3][6]} These

compounds have been designed to inhibit critical enzymes in cancer cell signaling pathways, such as phosphoinositide 3-kinases (PI3Ks) and Rho kinase (ROCK).^[3] For instance, a benzodioxane-based derivative has been developed as a selective inhibitor of the PI3K- α isozyme, a key player in many cancers.^[3] Furthermore, some derivatives induce apoptosis and cause cell cycle arrest in cancer cells, highlighting their potential as chemotherapeutic agents.^[6]

Central Nervous System (CNS) Disorders: The benzodioxane scaffold is a prominent feature in many CNS-active compounds, particularly those targeting adrenergic, serotonergic, and nicotinic receptors.^[1] Derivatives have been developed as agonists and antagonists for various receptor subtypes, leading to potential treatments for conditions like schizophrenia, anxiety, and depression.^[3] For example, the benzodioxane derivative SSR181507 has been investigated for its dual activity as a 5-HT1A agonist and D2 receptor antagonist for the treatment of schizophrenia.^[3]

Antibacterial Agents: In the face of growing antibiotic resistance, benzodioxane derivatives are being explored as novel antibacterial agents.^[3] Researchers are designing compounds that act on new bacterial targets, offering a potential solution to combat drug-resistant bacteria.^[3]

Anti-inflammatory Agents: The anti-inflammatory properties of benzodioxane derivatives have also been investigated.^{[3][4]} By mimicking the structure of known anti-inflammatory drugs, benzodioxane-based carboxylic acids have been developed as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.^[3]

Quantitative Data on Benzodioxane Derivatives

The following tables summarize the biological activity of selected benzodioxane derivatives, providing a comparative overview of their potency against various targets.

Compound ID	Target	Activity (IC ₅₀)	Therapeutic Area	Reference
Compound 31	PI3K- α	34 nM	Cancer	[3]
Compound 49	ROCK-II	7.2 nM	Cancer, Glaucoma	[3]
Compound 36	Ras Farnesyltransfer ase	6.6 μ M	Cancer	[3]
Unnamed	E. coli FabH	60 nM	Antibacterial	[3]
Compound 7e	mTOR Kinase	5.47 μ M	Skin Cancer	[6]
Compound 4f	COX-1	0.725 μ M	Anti- inflammatory	[7]
Compound 3b	COX-1	1.12 μ M	Anti- inflammatory	[7]
Compound 3b	COX-2	1.3 μ M	Anti- inflammatory	[7]

Compound ID	Target	Affinity (Ki)	Therapeutic Area	Reference
cis-14	5-HT transporter	5.3 nM	CNS Disorders	[3]
cis-14	5-HT _{1A} receptor	66 nM	CNS Disorders	[3]
MKC-242	5-HT _{1A} receptor	0.35 nM	CNS Disorders	[8]
MKC-242	alpha 1- adrenoceptors	21 nM	CNS Disorders	[8]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of benzodioxane derivatives.

Protocol 1: Synthesis of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs

Objective: To synthesize a library of 1,4-benzodioxane-6-carboxylic acid amide analogs starting from gallic acid.^[4]^[5]

Materials:

- Gallic acid
- Methanol
- Sulfuric acid
- 1,2-dibromoethane
- Potassium carbonate (K₂CO₃)
- Acetone
- Various mercaptans
- N,N-dimethylformamide (DMF)
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl)
- Thionyl chloride (SOCl₂)
- Various primary and secondary amines
- Dichloromethane (DCM)
- Triethylamine (TEA)

Procedure:

- Esterification of Gallic Acid: Dissolve gallic acid in methanol and add a catalytic amount of sulfuric acid. Reflux the mixture to afford methyl 3,4,5-trihydroxybenzoate.[4][5]
- Formation of the Benzodioxane Ring: React the methyl 3,4,5-trihydroxybenzoate with an excess of 1,2-dibromoethane in the presence of K₂CO₃ in acetone to furnish the 6,8-disubstituted-1,4-benzodioxane.[4][5]
- Thioether Formation: React the disubstituted-1,4-benzodioxane with a selected mercaptan in DMF with K₂CO₃ at 60°C for 24 hours.[4]
- Hydrolysis of the Methyl Ester: Hydrolyze the methyl ester of the resulting sulfide derivative using NaOH in methanol, followed by acidification with HCl to yield the carboxylic acid.[5]
- Amide Formation: Convert the carboxylic acid to the acid chloride using thionyl chloride. React the acid chloride intermediate with various primary and secondary amines in the presence of a base like triethylamine in a solvent such as dichloromethane to obtain the final amide analogs.[4]
- Purification and Characterization: Purify the synthesized compounds using column chromatography or trituration. Characterize the final products using FTIR, ¹H-NMR, ¹³C-NMR, and high-resolution ESI-MS.[4][5]

Protocol 2: In Vitro mTOR Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of a benzodioxane derivative against mTOR kinase.[6]

Materials:

- Recombinant human mTOR enzyme
- ATP
- Substrate peptide (e.g., a fusion protein containing the phosphorylation site for mTOR)
- Test compound (benzodioxane derivative)
- Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

- Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
- Microplate reader

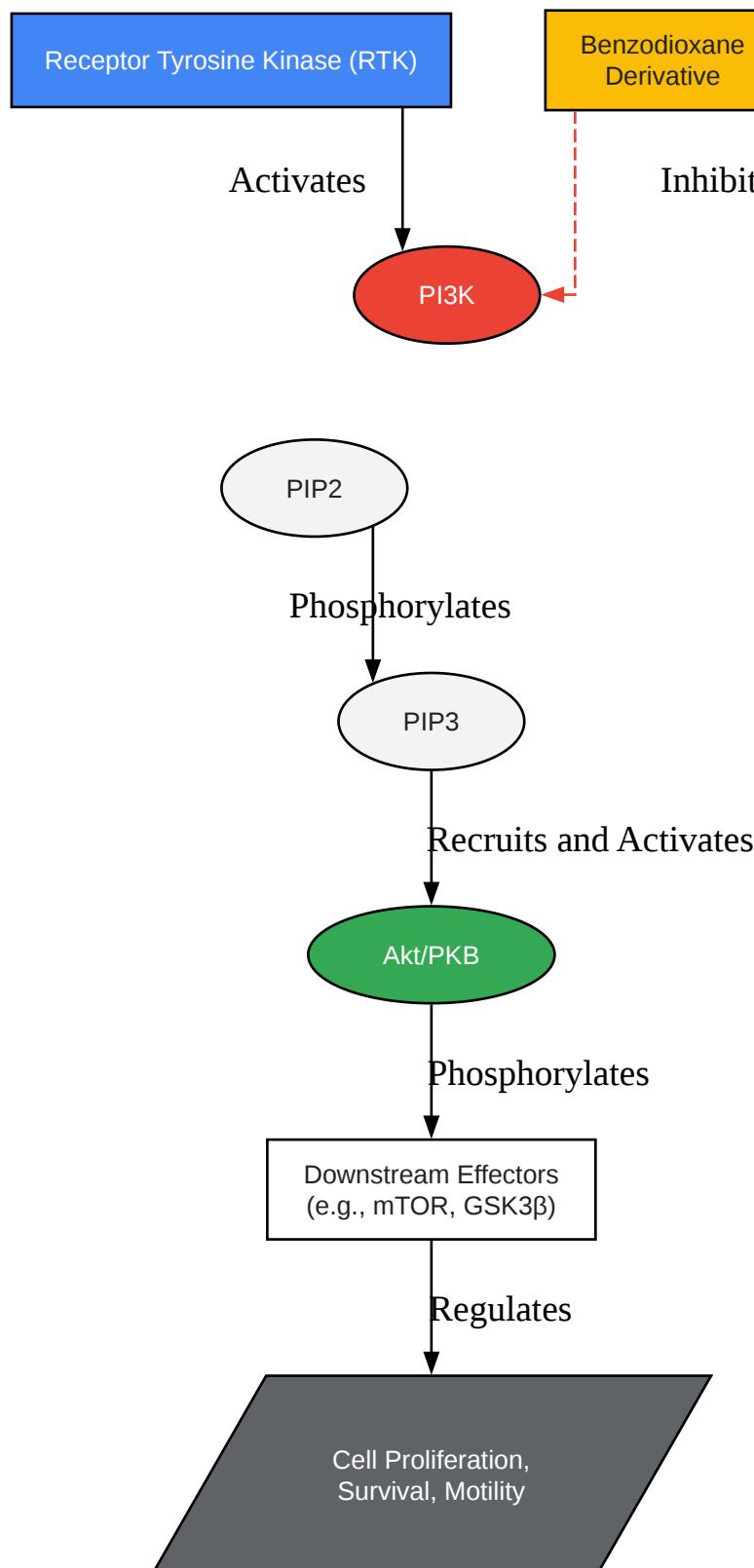
Procedure:

- Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
- In a 96-well plate, add the assay buffer, the mTOR enzyme, and the substrate peptide.
- Add serial dilutions of the test compound to the wells. Include a positive control (known mTOR inhibitor) and a negative control (vehicle).
- Initiate the kinase reaction by adding ATP to each well.
- Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
- Stop the reaction and measure the remaining ATP levels using a luminescent kinase assay kit according to the manufacturer's instructions. The luminescence signal is inversely proportional to the kinase activity.
- Calculate the percentage of inhibition for each concentration of the test compound relative to the controls.
- Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

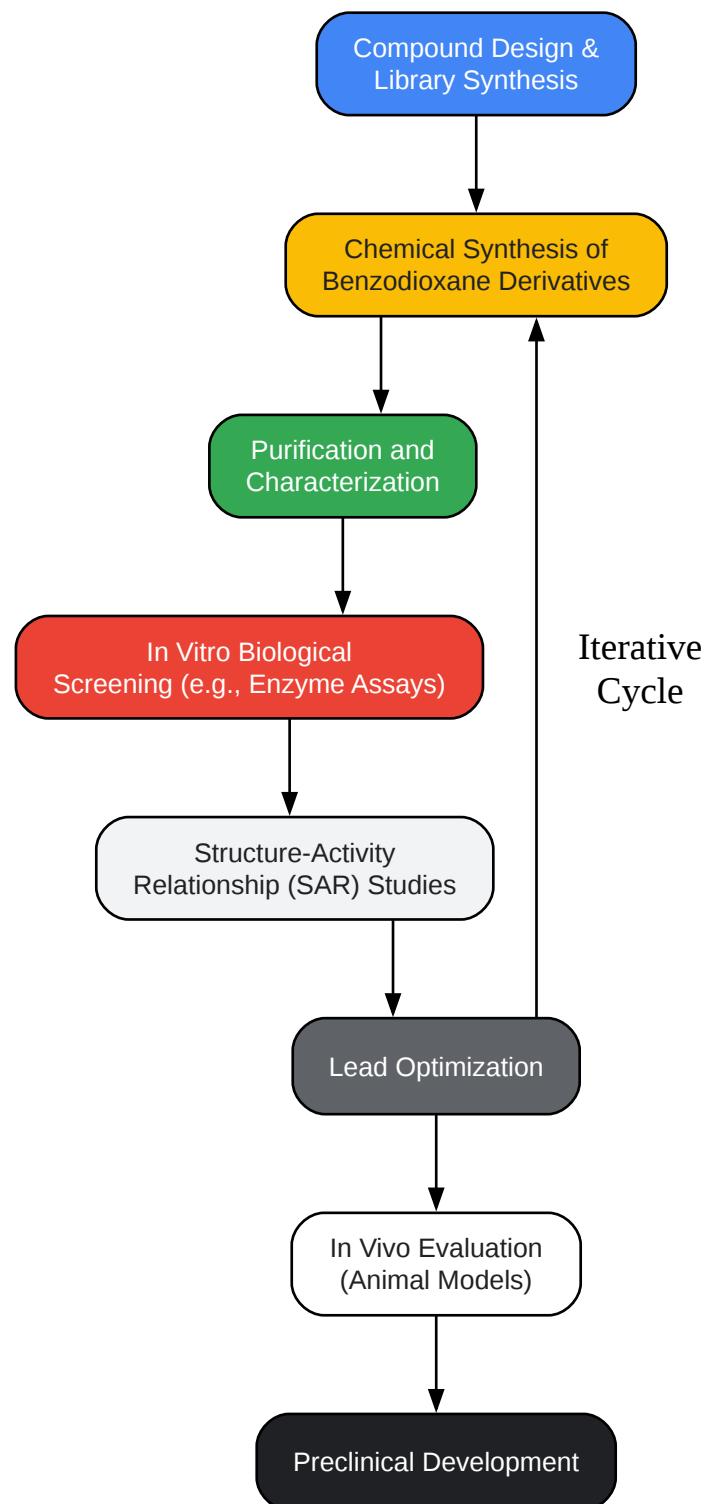
The following diagrams illustrate key signaling pathways targeted by benzodioxane derivatives and a general workflow for their synthesis and evaluation.

Caption: GPCR signaling pathway modulated by benzodioxane derivatives.



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Caption: Inhibition of the PI3K signaling pathway by a benzodioxane derivative.



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Caption: General workflow for the discovery and development of benzodioxane-based drugs.

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